![molecular formula C17H24N2O4S2 B4656678 N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4656678.png)
N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as CP-544326, is a potent and selective antagonist of the platelet-derived growth factor receptor (PDGFR). It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and fibrotic diseases.
Wirkmechanismus
CP-544326 works by binding to the N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and inhibiting its activity. The N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation. Inhibition of this receptor leads to a decrease in cell growth and proliferation, which can help to slow or stop the progression of cancer.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, CP-544326 has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CP-544326 is its high selectivity for the N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. This selectivity reduces the risk of off-target effects and toxicity. However, CP-544326 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CP-544326. One area of interest is the development of combination therapies that include CP-544326 and other cancer treatments. Another area of interest is the study of CP-544326 in animal models of other fibrotic diseases, such as kidney and heart fibrosis. Finally, further research is needed to optimize the synthesis and formulation of CP-544326 for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including glioblastoma, prostate cancer, and lung cancer. In addition, CP-544326 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-24-16-7-6-14(25(21,22)18-13-4-2-3-5-13)12-15(16)17(20)19-8-10-23-11-9-19/h6-7,12-13,18H,2-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBPDBGGUWKKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.